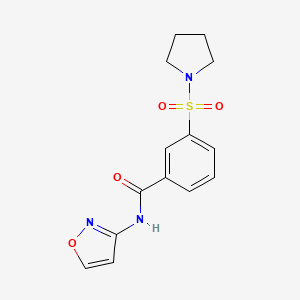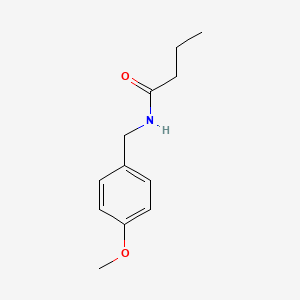![molecular formula C16H16BrNO B5694182 1-(4-bromophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone](/img/structure/B5694182.png)
1-(4-bromophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone, also known as 4-Bromo-α,α-dimethylphenethylamine, is a chemical compound that is widely used in scientific research. This compound is a member of the phenethylamine family and is structurally similar to amphetamines. It has been found to have various biochemical and physiological effects, making it an important compound in the field of pharmacology and neuroscience.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone involves its ability to act as a substrate for the monoamine transporters, particularly the dopamine transporter. This results in the increased release of dopamine and norepinephrine, which are neurotransmitters that play a key role in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, indicating its stimulant properties. It has also been found to increase the release of dopamine and norepinephrine in the brain, which are neurotransmitters that play a key role in the regulation of mood, motivation, and reward.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-bromophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone in lab experiments is its structural similarity to amphetamines. This makes it a useful reference compound for studying the mechanisms of action of amphetamines and related compounds. However, one of the limitations of using this compound is its lower potency compared to amphetamines, which may limit its usefulness in certain studies.
Zukünftige Richtungen
There are several future directions for research involving 1-(4-bromophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone. One potential direction is to investigate its effects on other neurotransmitter systems, such as the serotonin system. Another potential direction is to study its effects on behavior and cognition, particularly in the context of addiction and drug abuse. Additionally, there is potential for the development of new drugs based on the structure of this compound that may have improved potency and selectivity for specific targets.
Synthesemethoden
The synthesis of 1-(4-bromophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone involves the condensation of 4-bromoacetophenone and 2,5-dimethylphenylamine in the presence of a base. The reaction takes place in a solvent, usually ethanol or methanol, and is generally carried out under reflux conditions. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone has been extensively used in scientific research as a tool to study the mechanisms of action of various drugs. It is commonly used as a reference compound in studies that aim to investigate the effects of amphetamines and related compounds on the central nervous system. It has been found to have similar effects to amphetamines, such as increasing the release of dopamine and norepinephrine, but with less potency.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-2-(2,5-dimethylanilino)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-11-3-4-12(2)15(9-11)18-10-16(19)13-5-7-14(17)8-6-13/h3-9,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGUBRRKBUYIRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5694099.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}propanamide](/img/structure/B5694104.png)
![N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide](/img/structure/B5694106.png)
![N'-[4-(methylthio)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5694118.png)

![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5694140.png)


![N-[4-(2-phenyl-4-quinazolinyl)phenyl]acetamide](/img/structure/B5694160.png)




